

# Irdabisant Hydrochloride (CEP-26401): A Technical Guide for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Irdabisant Hydrochloride, also known as CEP-26401, is a potent, selective, and orally active histamine H3 receptor (H3R) antagonist and inverse agonist that readily penetrates the blood-brain barrier.[1][2] Developed as a potential therapeutic agent for cognitive and attentional disorders, irdabisant has demonstrated pro-cognitive and wake-promoting effects in various preclinical rodent models.[3][4] However, clinical studies in healthy volunteers have not consistently replicated these cognitive benefits, instead highlighting subjective effects on alertness and mood.[5] This technical guide provides a comprehensive overview of irdabisant's mechanism of action, pharmacology, and the experimental protocols utilized in its evaluation, presenting a critical resource for researchers in the field of cognitive enhancement.

# Core Mechanism of Action: Histamine H3 Receptor Modulation

Irdabisant exerts its primary effects by targeting the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] The H3R functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][7] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the



release of other key neurotransmitters crucial for arousal and cognition, including acetylcholine, dopamine, and norepinephrine.[6][8][9]

As a competitive antagonist and inverse agonist, irdabisant blocks the binding of endogenous histamine and reduces the receptor's constitutive activity.[7][10] This dual action disinhibits the histaminergic system, leading to an increased release of histamine and other neurotransmitters in brain regions associated with learning and memory, such as the cortex and hippocampus.[6] [7][11]



Click to download full resolution via product page

**Caption:** Irdabisant blocks inhibitory H3 autoreceptors, increasing neurotransmitter release.

## **Pharmacology and Pharmacokinetics**

Irdabisant demonstrates high affinity and selectivity for both rat and human H3 receptors. Its off-target activity is generally low, suggesting a reduced potential for certain side effects and drug-drug interactions.[1][2]

#### **Receptor Binding and Functional Activity**



| Parameter                          | Species/System      | Value        | Reference |
|------------------------------------|---------------------|--------------|-----------|
| Binding Affinity (Ki)              | Rat Brain Membranes | 2.7 ± 0.3 nM |           |
| Recombinant Rat H3R                | 7.2 ± 0.4 nM        | [1]          | _         |
| Recombinant Human<br>H3R           | 2.0 ± 1.0 nM        | [1]          |           |
| Antagonist Activity (Kb, app)      | Recombinant Rat H3R | 1.0 nM       | [2]       |
| Recombinant Human<br>H3R           | 0.4 nM              | [2]          |           |
| Inverse Agonist<br>Activity (EC50) | Recombinant Rat H3R | 2.0 nM       | [2][7]    |
| Recombinant Human<br>H3R           | 1.1 nM              | [2][7]       |           |

**Off-Target Activity** 

| Target                         | Activity Type     | Value (μM) | Reference |
|--------------------------------|-------------------|------------|-----------|
| hERG Current                   | Inhibition (IC50) | 13.8       | [1][2]    |
| Muscarinic M2<br>Receptor      | Binding (Ki)      | 3.7 ± 0.0  | [1][2]    |
| Adrenergic α1A<br>Receptor     | Binding (Ki)      | 9.8 ± 0.3  | [1][2]    |
| Dopamine Transporter           | Binding (Ki)      | 11 ± 2     | [1][2]    |
| Norepinephrine<br>Transporter  | Binding (Ki)      | 10 ± 1     | [1][2]    |
| Phosphodiesterase<br>(PDE3)    | Inhibition (IC50) | 15 ± 1     | [1][2]    |
| CYP1A2, 2C9, 2C19,<br>2D6, 3A4 | Inhibition (IC50) | > 30       | [1][2]    |



#### **Human Pharmacokinetics**

Clinical studies in healthy subjects have characterized the pharmacokinetic profile of irdabisant following oral administration.

| Parameter                         | Value                         | Reference |
|-----------------------------------|-------------------------------|-----------|
| Time to Max. Concentration (tmax) | 3 - 6 hours (median)          | [12]      |
| Terminal Elimination Half-life    | 24 - 60 hours (mean)          | [12]      |
| Time to Steady-State              | Within 6 days of daily dosing | [12]      |
| Primary Elimination Pathway       | Renal Excretion               | [12]      |

### **Preclinical Research and Experimental Protocols**

Preclinical studies in rodents provided the foundational evidence for irdabisant's potential as a cognitive enhancer and wake-promoting agent.[3][7]

#### **Summary of Preclinical Findings**



| Experimental<br>Model        | Species | Dosing (Route)              | Key Findings                                                       | Reference |
|------------------------------|---------|-----------------------------|--------------------------------------------------------------------|-----------|
| Social<br>Recognition        | Rat     | 0.01 - 0.1 mg/kg<br>(p.o.)  | Improved performance in short-term memory model.                   | [1][7]    |
| Rat Dipsogenia               | Rat     | ED50 = 0.06<br>mg/kg (p.o.) | Antagonized H3R agonist- induced drinking.                         | [7]       |
| Wakefulness<br>(EEG)         | Rat     | 3 - 30 mg/kg<br>(p.o.)      | Exhibited wake-<br>promoting<br>activity.                          | [1][7]    |
| Prepulse<br>Inhibition (PPI) | Mouse   | 10 - 30 mg/kg<br>(i.p.)     | Increased PPI<br>alone and<br>synergistically<br>with risperidone. | [7]       |

#### **Detailed Experimental Protocols**

A. Rat Social Recognition Model:

- Objective: To assess short-term social memory.
- Subjects: Male Long-Evans rats.
- Procedure:
  - Habituation: Rats are individually housed and handled for several days prior to testing.
  - Dosing: Irdabisant or vehicle is administered orally (p.o.) at specified doses (e.g., 0.01-0.1 mg/kg) at a set time before the first trial.[3]
  - Trial 1 (T1): A juvenile rat is placed in the adult subject's home cage for a 4-minute interaction period. The duration of social investigation (e.g., sniffing, grooming) by the adult rat is recorded.



- Inter-trial Interval: A 120-minute delay is imposed, during which the adult rat remains in its home cage.
- Trial 2 (T2): The same juvenile from T1 and a novel juvenile are presented to the adult rat for another 4-minute period. The time spent investigating each juvenile is recorded.
- Primary Endpoint: A recognition index, calculated as the ratio of time spent investigating the novel juvenile versus the familiar one. An improved performance is indicated by a significantly higher investigation time for the novel juvenile.[3]

#### B. Rat Dipsogenia Model:

- Objective: To assess in vivo H3R antagonist activity.
- Subjects: Male Sprague-Dawley rats.
- Procedure:
  - Pre-treatment: Rats are water-deprived for a period before the experiment.
  - Dosing: Irdabisant or vehicle is administered orally (p.o.).[3]
  - Agonist Challenge: After a set pre-treatment time, rats are challenged with an H3R agonist, R-α-methylhistamine, which induces a drinking response (dipsogenia).[3]
  - Measurement: The volume of water consumed over a specific period (e.g., 30 minutes) is measured.
- Primary Endpoint: The dose of irdabisant that produces a 50% inhibition (ED50) of the agonist-induced drinking response.[3]





Click to download full resolution via product page

**Caption:** A typical experimental workflow for preclinical evaluation of Irdabisant.



# **Clinical Research in Cognitive Enhancement**

Despite promising preclinical data, clinical trials with irdabisant in healthy volunteers have not demonstrated significant cognitive enhancement. The studies did, however, reveal dose-related effects on sleep and subjective feelings of alertness.[5]

Summary of Clinical Findings (Healthy Volunteers)

| Doses Tested<br>(Single, Oral) | Cognitive Tests                                                                    | Key Findings                                                                                                                              | Reference |
|--------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 5, 25, 125 μg                  | Spatial Working<br>Memory (SWM),<br>Paired Associate<br>Learning (PAL), N-<br>back | No improvement on any cognitive tests. Slight worsening on PAL and N-back at higher doses.                                                | [5]       |
| 0.02 to 5 mg                   | Cambridge Neuropsychological Test Automated Battery (CANTAB)                       | Dose-dependent negative effect on sleep. Some positive effects on certain CANTAB parameters at lower concentrations.                      | [12]      |
| 5, 25, 125 μg                  | Subjective Visual<br>Analogue Scales<br>(VAS)                                      | Dose-related improvement in attention, reaction time, and alertness. Induced energizing, relaxed, and happy feelings, strongest at 25 µg. | [5]       |

# **Clinical Trial Methodology**

A. Crossover Study in Healthy Volunteers (van Gerven et al., referenced in[5]):



- Objective: To evaluate the dose-response relationship of single, low doses of irdabisant on CNS functions compared to placebo and active controls (modafinil, donepezil).
- Design: Double-blind, placebo- and positive-controlled, randomized, partial 6-way cross-over study.
- Subjects: 40 healthy volunteers.
- Interventions: Single doses of placebo, irdabisant (5, 25, or 125 μg), modafinil (200 mg), or donepezil (10 mg).
- Pharmacodynamic Measurements:
  - A battery of cognitive tests, including the Spatial Working Memory (SWM) 10-boxes task as the primary endpoint.[5]
  - Other tests included adaptive tracking, saccadic peak velocity, N-back, and Paired Associate Learning (PAL).[5]
  - Subjective effects were measured using Visual Analogue Scales (VAS).
  - Sleep was assessed (e.g., via polysomnography).
- Analysis: Pharmacokinetic and pharmacodynamic measurements were performed at designated time points pre- and post-dose to establish relationships between drug concentration and effect.

#### Safety and Tolerability

In both preclinical and clinical settings, irdabisant has been generally well-tolerated at the doses studied.

- Cardiovascular Safety: Irdabisant exhibits relatively low inhibitory activity against the hERG channel (IC50 of 13.8 μM), indicating a lower risk of cardiac-related adverse events compared to some other H3R antagonists.[1][2]
- Clinical Adverse Events: In studies with healthy subjects, the most common treatment-related adverse events were headache and insomnia, particularly at higher doses.[12]



#### **Discussion and Future Directions**

The translational gap between robust preclinical efficacy and the lack of significant cognitive enhancement in human trials is a critical point of discussion for irdabisant and other H3R antagonists. While preclinical models demonstrated clear improvements in memory tasks, human studies found no such benefits.[3][5] Instead, irdabisant produced subjective feelings of energy and happiness, similar to the active control modafinil, and dose-dependent sleep inhibition.[5]

Several factors could contribute to this discrepancy:

- Dose Selection: The optimal dose for cognitive enhancement may reside in a very narrow therapeutic window. The clinical studies explored low doses, with higher doses leading to sleep disruption and some cognitive worsening.[5][12]
- Subject Population: The studies were conducted in healthy volunteers with normal cognitive function, which may limit the ability to detect improvement (ceiling effects). The efficacy of irdabisant may be more apparent in populations with baseline cognitive impairment (e.g., Alzheimer's disease, schizophrenia, or ADHD).[3][4]
- Nature of Enhancement: The primary effect in humans may be on arousal, alertness, and mood rather than on "cold" cognitive processes like memory. The observed improvements in attention and reaction time support this hypothesis.[5]

Future research should focus on carefully designed studies in patient populations with specific cognitive deficits. Exploring different dosing strategies and utilizing more sensitive, domain-specific cognitive endpoints will be crucial to fully elucidate the therapeutic potential of Irdabisant Hydrochloride.

This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central nervous system effects of the histamine-3 receptor antagonist CEP-26401, in comparison with modafinil and donepezil, after a single dose in a cross-over study in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist Wikipedia [en.wikipedia.org]
- 7. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 8. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder -PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Irdabisant Hydrochloride (CEP-26401): A Technical Guide for Cognitive Enhancement Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409709#irdabisant-hydrochloride-for-cognitive-enhancement-research]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com